Pentanamide, N-(2-chloro-5-((hexadecylsulfonyl)amino)phenyl)-2-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,4-dimethyl-3-oxo-

Description

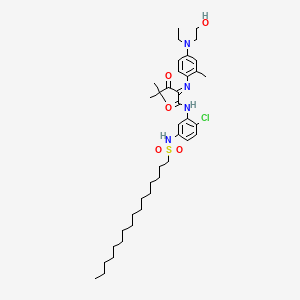

The compound "Pentanamide, N-(2-chloro-5-((hexadecylsulfonyl)amino)phenyl)-2-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,4-dimethyl-3-oxo-" is a structurally complex molecule featuring multiple functional groups that confer unique physicochemical and biological properties. Its core structure includes:

- A pentanamide backbone with 4,4-dimethyl-3-oxo modifications.

- A 2-chloro-5-((hexadecylsulfonyl)amino)phenyl substituent, introducing a hydrophobic hexadecyl chain and sulfonamide group.

- An imino-linked 4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl moiety, providing hydrogen-bonding capacity and steric bulk.

Properties

CAS No. |

66037-08-9 |

|---|---|

Molecular Formula |

C40H63ClN4O5S |

Molecular Weight |

747.5 g/mol |

IUPAC Name |

N-[2-chloro-5-(hexadecylsulfonylamino)phenyl]-2-[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino-4,4-dimethyl-3-oxopentanamide |

InChI |

InChI=1S/C40H63ClN4O5S/c1-7-9-10-11-12-13-14-15-16-17-18-19-20-21-28-51(49,50)44-32-22-24-34(41)36(30-32)43-39(48)37(38(47)40(4,5)6)42-35-25-23-33(29-31(35)3)45(8-2)26-27-46/h22-25,29-30,44,46H,7-21,26-28H2,1-6H3,(H,43,48) |

InChI Key |

XBWGLHVUPICTPS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCS(=O)(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C(=NC2=C(C=C(C=C2)N(CC)CCO)C)C(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanamide, N-(2-chloro-5-((hexadecylsulfonyl)amino)phenyl)-2-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,4-dimethyl-3-oxo- involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Pentanamide, N-(2-chloro-5-((hexadecylsulfonyl)amino)phenyl)-2-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,4-dimethyl-3-oxo- can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the imine group to an amine.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Pentanamide, N-(2-chloro-5-((hexadecylsulfonyl)amino)phenyl)-2-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,4-dimethyl-3-oxo- has several scientific research applications:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Medicine: Investigated for its potential therapeutic properties, including as a drug candidate or in drug delivery systems.

Industry: Utilized in the development of new materials, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of Pentanamide, N-(2-chloro-5-((hexadecylsulfonyl)amino)phenyl)-2-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,4-dimethyl-3-oxo- involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to different proteins, enzymes, or receptors, potentially modulating their activity. This can lead to changes in cellular processes, making it useful for therapeutic or research purposes.

Comparison with Similar Compounds

Compound CF3 ()

Name : 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)pentanamide

Key Features :

- Sulfamoyl phenyl group linked to a pentanamide backbone.

- Molecular Weight : 498.57 g/mol.

Comparison :

Compound from

Name: 2-(4-{[4-(Benzyloxy)phenyl]sulfonyl}phenoxy)-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide Key Features:

- Benzyloxy-sulfonylphenoxy substituent.

- Nitro group on the chlorophenyl ring.

Comparison :

- However, the absence of a hydroxyethylamino group reduces hydrogen-bonding capacity compared to the target compound .

α-Ketoamide Derivatives ()

Key Features :

- α-Ketoamide backbone with a dichlorophenethyl group.

- Molecular Weight : 330.1256 g/mol (HRMS).

Comparison :

- The α-ketoamide motif is absent in the target compound but is critical for enzyme inhibition (e.g., phospholipase A2). The dichlorophenethyl group offers steric hindrance and hydrophobicity, though less pronounced than the hexadecyl chain in the target .

Key Features :

- Methoxy group enhancing electron-donating properties.

- Molecular Weight : 310.1803 g/mol (HRMS).

Comparison :

- The methoxy group improves solubility but reduces lipophilicity relative to the target’s hexadecylsulfonyl group. This highlights a trade-off between bioavailability and membrane penetration .

Antimicrobial Sulfonamides ()

Key Features :

- Substituted phenyl and furan-sulfonamide groups.

- Synthesized via multi-step protocols involving Pd-catalyzed cross-coupling.

Comparison :

Compound CF4 ()

Name : 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)pentanamide

Key Features :

- Thiazole-sulfamoyl substituent.

- Molecular Weight : 479.48 g/mol.

Comparison :

- However, the absence of a hydroxyethylamino group limits its hydrogen-bonding profile compared to the target compound .

Research Implications

- Further studies should explore its synthesis (e.g., adapting methods from ’s sulfonamide protocols) and evaluate its activity against resistant microbial strains or phospholipase enzymes .

Biological Activity

Pentanamide, specifically N-(2-chloro-5-((hexadecylsulfonyl)amino)phenyl)-2-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,4-dimethyl-3-oxo-, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties, as well as its pharmacological implications.

Chemical Structure and Properties

The compound's structure is characterized by multiple functional groups that contribute to its biological activity. The presence of a sulfonamide moiety and a pentanamide backbone suggests potential interactions with biological targets, including enzymes and receptors.

Key Structural Features

- Sulfonamide Group : Known for antibacterial properties.

- Pentanamide Backbone : Implicated in various biological interactions.

- Chloro and Ethyl Substituents : May enhance lipophilicity and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of pentanamide exhibit significant antimicrobial properties. A study highlighted the effectiveness of a related pentanamide compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported to be comparable to established antibiotics such as ampicillin .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| Pentanamide Derivative | 6.72 | E. coli |

| Pentanamide Derivative | 6.63 | S. aureus |

Anti-inflammatory Activity

The anti-inflammatory properties of pentanamide derivatives have also been investigated. In vivo studies demonstrated that certain derivatives significantly inhibited carrageenan-induced rat paw edema, showing efficacy rates of 94.69% at 1 hour post-administration . This suggests a mechanism that may involve the inhibition of pro-inflammatory cytokines or pathways.

Antioxidant Activity

Pentanamide has been associated with antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. The compound's ability to scavenge free radicals was evaluated using various assays, indicating a promising profile for potential therapeutic applications in oxidative stress-related diseases .

Molecular Docking and Interaction Studies

Molecular docking studies have been employed to predict the binding affinity of pentanamide derivatives to various protein targets. These studies suggest that the compound can effectively interact with key enzymes involved in inflammation and microbial resistance .

Key Findings from Docking Studies

- Binding Affinity : Indicates strong interactions with carbonic anhydrase.

- Drug-Like Properties : Favorable pharmacokinetic profiles were predicted using computational tools.

Case Studies

Several case studies have documented the effects of pentanamide derivatives in animal models:

- Antimicrobial Efficacy : A study demonstrated that a specific derivative reduced bacterial load in infected mice models significantly.

- Inflammation Models : In models of induced inflammation, treatment with pentanamide derivatives resulted in reduced swelling and pain response.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.